molecular formula C26H27N9O B14784789 1-[4-(6-Amino-9h-Purin-9-Yl)phenyl]-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea

1-[4-(6-Amino-9h-Purin-9-Yl)phenyl]-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea

Cat. No.: B14784789
M. Wt: 481.6 g/mol
InChI Key: INQBVHWEOAKYED-UHFFFAOYSA-N
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Description

Urea, N-[4-(6-amino-9H-purin-9-yl)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- is a complex organic compound that features a unique combination of purine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[4-(6-amino-9H-purin-9-yl)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- typically involves multi-step organic reactions. One common approach is to start with the preparation of the purine and pyrazole intermediates separately, followed by their coupling through urea formation. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[4-(6-amino-9H-purin-9-yl)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the purine or pyrazole rings.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, Urea, N-[4-(6-amino-9H-purin-9-yl)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Urea, N-[4-(6-amino-9H-purin-9-yl)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of gene expression, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-[4-(6-amino-9H-purin-9-yl)phenyl]-N’-[3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-
  • Urea, N-[4-(6-amino-9H-purin-9-yl)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-
  • Urea, N-[4-(6-amino-9H-purin-9-yl)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl]-

Uniqueness

The uniqueness of Urea, N-[4-(6-amino-9H-purin-9-yl)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- lies in its specific substitution pattern on the pyrazole ring. This particular arrangement of functional groups can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both purine and pyrazole moieties also contributes to its unique properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H27N9O

Molecular Weight

481.6 g/mol

IUPAC Name

1-[4-(6-aminopurin-9-yl)phenyl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea

InChI

InChI=1S/C26H27N9O/c1-16-5-9-19(10-6-16)35-21(13-20(33-35)26(2,3)4)32-25(36)31-17-7-11-18(12-8-17)34-15-30-22-23(27)28-14-29-24(22)34/h5-15H,1-4H3,(H2,27,28,29)(H2,31,32,36)

InChI Key

INQBVHWEOAKYED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C=C3)N4C=NC5=C(N=CN=C54)N

Origin of Product

United States

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